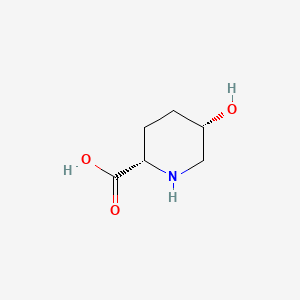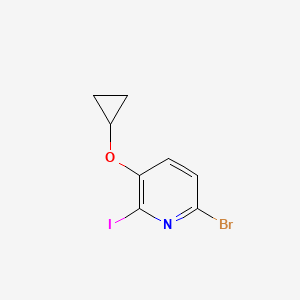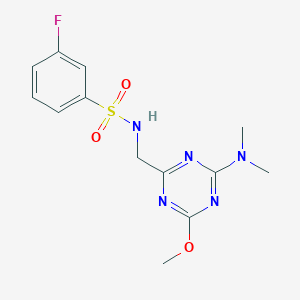
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate, also known as EFMC, is a quinoline-based compound that has been studied for its potential applications in scientific research. EFMC has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential use as a fluorescent probe for the detection of specific molecules. Additionally, EFMC has been studied for its potential use in drug delivery, as a potential therapeutic agent, and for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate has been studied in the context of synthesis and chemical reactions. For example, Rádl (1994) described the synthesis of a related compound, Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting its significance as an intermediate in antibacterial fluoroquinolones research (Rádl, 1994).
- Similarly, Bradbury, Gilchrist, and Rees (1982) explored the synthesis of Ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, another compound related to Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate, demonstrating its unique thermal rearrangement properties (Bradbury, Gilchrist, & Rees, 1982).
Potential Biological Applications
- The potential biological applications of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate and its derivatives are significant. For instance, Lin et al. (2018) isolated a related compound, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, from Hericium erinaceum mycelia, which exhibited inhibition of NO production in LPS-activated microglia, suggesting potential neuroprotective or anti-inflammatory applications (Lin et al., 2018).
Antibacterial Properties
- Quinoline derivatives, including Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate, are often researched for their antibacterial properties. For example, a study by Krishnakumar et al. (2012) explored the antibacterial potential of ethyl-2-chloroquinoline-3-carboxylates, demonstrating moderate activity against certain bacteria, indicating the potential use of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have shown potential antiproliferative activity against various cancer cell lines .
Mode of Action
A compound with a similar structure, pyraflufen-ethyl, is known to inhibit protoporphyrinogen oxidase (ppo), an enzyme involved in the synthesis of heme and chlorophyll .
Biochemical Pathways
Inhibition of ppo by similar compounds can disrupt the heme and chlorophyll synthesis pathways, leading to the death of the cells .
Result of Action
Similar compounds have demonstrated potential antiproliferative activity against various cancer cell lines .
properties
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(22)15-11-21-17-14(5-4-6-16(17)23-2)18(15)25-13-9-7-12(20)8-10-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKULZQRIRMLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354673.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)



![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)


![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)